N-Methyl-N,N'-bis(trimethylsilyl)sulfuric diamide
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Overview
Description
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide is an organosulfur compound with the molecular formula C6H18N2SSi2. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide is typically synthesized by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :
SOCl2+2NaN(SiMe3)2→S(NSiMe3)2+2NaCl+O(SiMe3)2
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents and products.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted sulfur diimides.
Oxidation Reactions: It can be oxidized to form sulfur-containing compounds.
Reduction Reactions: It can be reduced to form simpler sulfur compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions include various sulfur diimides, sulfur oxides, and sulfur-containing organic compounds .
Scientific Research Applications
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds.
Biology: It is used in the study of sulfur metabolism and sulfur-containing biomolecules.
Medicine: It is used in the synthesis of sulfur-containing pharmaceuticals and as a reagent in drug discovery.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide involves its electrophilic sulfur center, which can react with nucleophiles to form various sulfur-containing compounds. The molecular targets and pathways involved include the formation of sulfur-nitrogen bonds and the stabilization of sulfur-containing intermediates .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(trimethylsilyl)sulfur diimide: This compound is structurally similar and also serves as a reagent in the synthesis of sulfur nitrides.
Sulfur diimide: This compound is a simpler analogue with similar reactivity but lacks the trimethylsilyl groups.
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine: This compound is used in similar synthetic applications but has different functional groups.
Uniqueness
N-Methyl-N,N’-bis(trimethylsilyl)sulfuric diamide is unique due to its dual trimethylsilyl groups, which enhance its stability and reactivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex sulfur-containing compounds.
Properties
CAS No. |
62739-57-5 |
---|---|
Molecular Formula |
C7H22N2O2SSi2 |
Molecular Weight |
254.50 g/mol |
IUPAC Name |
[trimethylsilyl(trimethylsilylsulfamoyl)amino]methane |
InChI |
InChI=1S/C7H22N2O2SSi2/c1-9(14(5,6)7)12(10,11)8-13(2,3)4/h8H,1-7H3 |
InChI Key |
BYMHTQCBANUWMU-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si](C)(C)C)S(=O)(=O)N[Si](C)(C)C |
Origin of Product |
United States |
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